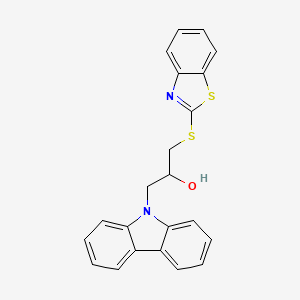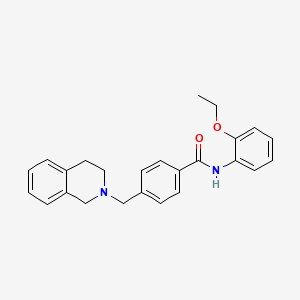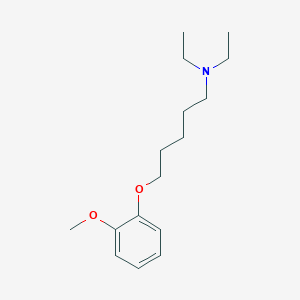
1-(1,3-benzothiazol-2-ylthio)-3-(9H-carbazol-9-yl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzothiazol-2-ylthio)-3-(9H-carbazol-9-yl)-2-propanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-(1,3-benzothiazol-2-ylthio)-3-(9H-carbazol-9-yl)-2-propanol is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes, including topoisomerase II and protein kinase C. Inhibition of these enzymes leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(1,3-benzothiazol-2-ylthio)-3-(9H-carbazol-9-yl)-2-propanol has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound has been found to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(1,3-benzothiazol-2-ylthio)-3-(9H-carbazol-9-yl)-2-propanol in lab experiments is its potent anti-cancer activity. This compound has been found to be effective against various cancer cell lines, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been found to be toxic to normal cells at high concentrations, making it difficult to use in vivo.
Direcciones Futuras
There are several future directions for the research on 1-(1,3-benzothiazol-2-ylthio)-3-(9H-carbazol-9-yl)-2-propanol. One of the future directions is to investigate the potential of this compound as a cancer therapeutic agent. Further studies are needed to determine the optimal dosage and administration route of this compound in vivo. Another future direction is to investigate the mechanism of action of this compound in more detail. Understanding the mechanism of action of this compound will provide insights into its potential applications in various fields. Finally, future studies should focus on developing more potent and less toxic analogs of this compound.
Métodos De Síntesis
The synthesis of 1-(1,3-benzothiazol-2-ylthio)-3-(9H-carbazol-9-yl)-2-propanol has been achieved using different methods. One of the most common methods involves the reaction of 2-mercaptobenzothiazole with 9H-carbazole-9-ylmethanol in the presence of a base and a solvent. Another method involves the reaction of 2-chlorobenzothiazole with 9H-carbazole-9-ylmethanol in the presence of a base and a solvent. Both methods have been reported to yield the desired compound in good yields.
Aplicaciones Científicas De Investigación
1-(1,3-benzothiazol-2-ylthio)-3-(9H-carbazol-9-yl)-2-propanol has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
1-(1,3-benzothiazol-2-ylsulfanyl)-3-carbazol-9-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS2/c25-15(14-26-22-23-18-9-3-6-12-21(18)27-22)13-24-19-10-4-1-7-16(19)17-8-2-5-11-20(17)24/h1-12,15,25H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMJODRQAPOCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CSC4=NC5=CC=CC=C5S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4930296.png)
![N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B4930305.png)
![N-benzyl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4930308.png)
![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4930310.png)
![4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4930317.png)
![5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930318.png)


![1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4930350.png)



![N'-[2-benzoyl-1-(4-bromophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]-N,N-dimethylimidoformamide](/img/structure/B4930398.png)
